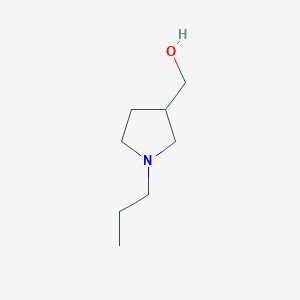

(1-Propylpyrrolidin-3-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to “(1-Propylpyrrolidin-3-yl)methanol” often involves the reduction of cyclic sulfonamides, with cyclic aryl sulfonamides being reductively ring-opened to furnish amino products. This process uses an intramolecular Heck reaction followed by reduction, representing an efficient method for constructing molecules where the aryl sulfonyl moiety acts both as an N-protecting group and an aryl donor (Evans, 2007).

Molecular Structure Analysis

The molecular structure of related compounds is analyzed through various methods, including NMR, IR, and X-ray crystallography, to understand the arrangement of atoms and the stereochemistry of the molecules. For example, the synthesis of optically active polymers through anionic polymerization of derivatives has been reported, demonstrating the ability to achieve a helical conformation of single screw-sense, which exhibits reversible helix-helix transition in methanol containing an acid (Okamoto et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to “(1-Propylpyrrolidin-3-yl)methanol” include catalytic asymmetric additions of organozinc reagents to aldehydes, showcasing the potential for high enantioselectivity. This highlights the compounds' utility in synthetic organic chemistry for producing enantiomerically pure substances (Wang et al., 2008).

Physical Properties Analysis

The physical properties of compounds related to “(1-Propylpyrrolidin-3-yl)methanol” can be inferred from studies on molecular aggregates in liquid alcohols. Such research provides insights into the hydrogen-bonding and morphological characteristics of molecular aggregates, which are crucial for understanding the solubility, volatility, and other physical properties of the compound (Vrhovšek et al., 2011).

Chemical Properties Analysis

The chemical properties of “(1-Propylpyrrolidin-3-yl)methanol” and its derivatives can be partially understood by examining their reactivity in various chemical reactions, such as the synthesis of spiropyrrolidine derivatives via 1,3-dipolar cycloaddition reactions. These reactions offer a pathway to a range of spiroheterocycles, indicative of the versatile reactivity and potential applications of these compounds in organic synthesis (Feng et al., 2011).

Wissenschaftliche Forschungsanwendungen

Methanol in Lipid Dynamics

Methanol, as a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It accelerates isotopically distinct phospholipid mixing, transfer, and flip-flop kinetics, which can influence the structure-function relationship associated with bilayer composition. This finding is essential for understanding cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

Methanol in Organic Synthesis

Methanol is explored as a renewable chemical feedstock for fine chemical synthesis through direct C-C coupling with allenes, producing higher alcohols and incorporating all-carbon quaternary centers. This process represents a novel catalytic C-C coupling method of methanol to provide discrete products of hydrohydroxymethylation (Moran et al., 2011).

Methanol in Ionic Liquid Polymers

Methanol has been used in the polymerization of imidazolium-based ionic liquid monomers, demonstrating its role in synthesizing double hydrophilic block copolymers (DHBCs). These copolymers have potential applications in electrochemical processes and material science, showcasing methanol's versatility beyond its traditional use as a solvent (Vijayakrishna et al., 2008).

Methanol in Catalysis

The bis(trifluoromethylsulfonyl)imide anion, used as an ionic liquid anion, has been directly oxidized to form a radical electrocatalyst on a platinum electrode under anaerobic conditions. This in situ generated radical catalyst selectively promotes the electrooxidation of methanol, highlighting a novel approach for utilizing ionic liquids as mediums for in situ generation of electrocatalysts (Tang et al., 2016).

Eigenschaften

IUPAC Name |

(1-propylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-4-9-5-3-8(6-9)7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJCQKKDKQAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Propylpyrrolidin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

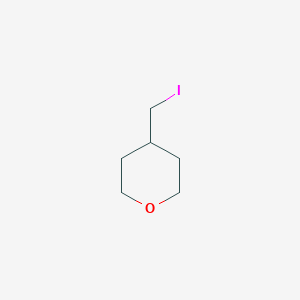

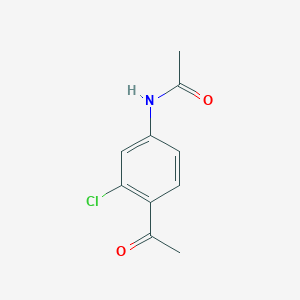

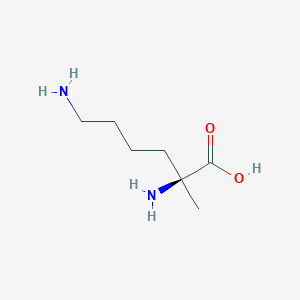

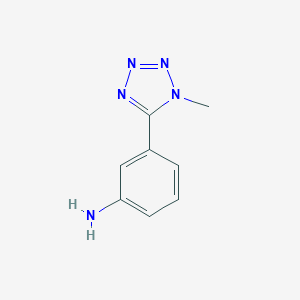

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)